![molecular formula C23H26N4O4 B2425836 1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide CAS No. 933029-17-5](/img/structure/B2425836.png)
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide, also known as QTPC, is a chemical compound that has been extensively studied for its potential use in scientific research. QTPC belongs to the class of compounds known as piperidine carboxamides and has shown promising results in various research applications.
Aplicaciones Científicas De Investigación
Serotonin Type-3 (5-HT3) Receptor Antagonism
A series of quinoxalin-2-carboxamides, related to 1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide, were designed as 5-HT3 receptor antagonists. These compounds were synthesized and evaluated for their antagonistic effects in guinea pig ileum against 5-HT3 agonists, showing significant 5-HT3 receptor antagonism. This finding suggests potential applications in conditions where modulation of the 5-HT3 receptor is beneficial (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Inotropic Activity in Cardiac Function
1-Substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides, structurally related to the compound , were synthesized and evaluated for positive inotropic activity. This was assessed by measuring left atrium stroke volume in isolated rabbit-heart preparations. Certain derivatives showed significant inotropic activity, suggesting potential applications in treating heart-related conditions (Liu et al., 2009).
Enhancement of AMPA-Type Glutamate Receptor Currents
1-(Quinoxalin-6-ylcarbonyl)piperidine (CX516), a closely related compound, has been shown to enhance currents mediated by AMPA-type glutamate receptors. This enhancement was linked to improved delayed recall in aged humans, indicating potential applications in cognitive enhancement and treatment of memory-related disorders (Lynch et al., 1997).
Potential Use in Schizophrenia Treatment
L-(Quinoxalin-6-ylcarbonyl)piperidine (CX516), was explored as a sole agent in a small series of patients with schizophrenia. Although no clear improvement in psychosis or cognition was observed, this suggests an area of research into the use of quinoxalin derivatives for psychiatric conditions (Marenco et al., 2002).
Propiedades
IUPAC Name |
1-quinoxalin-2-yl-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-19-12-16(13-20(30-2)22(19)31-3)25-23(28)15-8-10-27(11-9-15)21-14-24-17-6-4-5-7-18(17)26-21/h4-7,12-15H,8-11H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUDDIFVTTXSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(quinoxalin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.